molecular formula C14H14ClF3N2O B2493918 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one CAS No. 338393-37-6

4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one

Cat. No.: B2493918
CAS No.: 338393-37-6
M. Wt: 318.72
InChI Key: UZSNOSYPUBGWDN-ANKZSMJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one, a chemical compound for research purposes. It is supplied by Key Organics/BIONET . The provided purity of this compound is over 90% . This compound is part of a class of chemicals known as hexadien-2-ones. Based on scientific literature for closely related analogs, such compounds have been used in research as key intermediates in synthetic organic chemistry, particularly in azannulation reactions to create nitrogen-containing heterocyclic structures like pyridines and pyrimidines, which are cores of interest in medicinal and materials chemistry . The presence of both electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl ketone) groups, along with the anilino substituent, makes this molecule a versatile building block. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(3E,5E)-4-(4-chloroanilino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N2O/c1-20(2)8-7-12(9-13(21)14(16,17)18)19-11-5-3-10(15)4-6-11/h3-9,19H,1-2H3/b8-7+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSNOSYPUBGWDN-ANKZSMJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of vanillin, aromatic amines (such as 4-chloroaniline), and cyclohexanone in the presence of chloroacetate ethanolamine-based ionic liquids . This reaction is usually carried out in ethanol at room temperature, yielding the desired product with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogen substitution can be achieved using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress in cancer cells, leading to cell death . It may also interact with enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of this compound differ primarily in the substituents on the anilino group or the configuration of the diene system. Below is a comparative analysis based on molecular structure, substituent effects, and available

Table 1: Structural Comparison of Hexadien-2-one Derivatives
Compound Name Substituents (Position 4) Molecular Formula Molecular Weight CAS Number Key Features
4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one 4-Chlorophenyl C₁₆H₁₆ClF₃N₂O 344.76 338393-21-8 Electron-withdrawing Cl substituent
(3E,5E)-6-(Dimethylamino)-1,1,1-trifluoro-4-(4-fluoroanilino)-3,5-hexadien-2-one 4-Fluorophenyl C₁₆H₁₆F₄N₂O 328.31 338393-25-2 Smaller, electronegative F substituent
4-(2,4-Dimethylanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one 2,4-Dimethylphenyl C₁₇H₂₀F₃N₂O 340.35 338393-29-6 Steric hindrance from methyl groups
4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one 3,5-Bis(trifluoromethyl)phenyl C₁₈H₁₄F₉N₂O 452.31 N/A Strong electron-withdrawing CF₃ groups
4-(2-Phenoxyanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one 2-Phenoxyphenyl C₂₁H₂₀F₃N₂O₂ 410.40 338401-81-3 Bulky phenoxy group

Q & A

Q. Optimization Strategy :

  • Use a fractional factorial design to test variables (solvent, catalyst ratio, temperature).
  • Monitor reaction progress via TLC or HPLC. Purity can be enhanced via recrystallization from DMF-acetic acid mixtures .

Q. Validation :

  • Compare computed bond lengths/angles with X-ray crystallography data (e.g., C=O bond: 1.22 Å calculated vs. 1.21 Å observed) .

Basic Question: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., dimethylamino protons at δ 2.8–3.2 ppm; trifluoromethyl carbons at δ 110–120 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms hexadienone backbone conformation. Single-crystal studies require slow evaporation from DMF-ethanol .

Q. Resolution Strategy :

  • Replicate studies using standardized protocols (e.g., OECD guidelines).
  • Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Question: How can environmental fate studies inform handling protocols for this compound?

Q. Methodological Answer :

  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS. The chloroanilino group may form quinones or chlorophenols .
  • Aquatic persistence : Use OECD 301F test to measure biodegradability in activated sludge .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.